molecular formula C8H14N4OS B6625289 2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide

2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide

Cat. No. B6625289
M. Wt: 214.29 g/mol
InChI Key: NCHZBKAYOANYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The exact mechanism of action of 2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, leading to the inhibition of bacterial, fungal, and viral growth. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide in lab experiments is its broad spectrum of activity against various microorganisms. It has also been shown to have low toxicity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of 2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in the development of new drugs, as well as its potential use as a fluorescent probe, make it an exciting area of study for future research.

Synthesis Methods

The synthesis of 2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide can be achieved using different methods. One of the most common methods is the reaction between ethyl chloroacetate and 3-ethyl-1,2,4-thiadiazol-5-amine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. Other methods involve the use of different reagents and solvents.

properties

IUPAC Name

2-[ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-3-7-10-8(14-11-7)12(4-2)5-6(9)13/h3-5H2,1-2H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHZBKAYOANYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N(CC)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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